molecular formula C16H15F3N2O2 B3329020 Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate CAS No. 54396-42-8

Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate

Cat. No.: B3329020
CAS No.: 54396-42-8
M. Wt: 324.3 g/mol
InChI Key: WICOBQMQNHKGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate (CAS 54396-42-8) is a high-purity chemical compound supplied for research purposes. This compound is recognized in scientific research as the ethyl ester derivative of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine for its analgesic and antipyretic effects in cattle and horses . As such, a key application for this ester is its use as a pharmaceutical analytical impurity in the development and quality control of veterinary pharmaceutical products . Compounds based on the 2-(arylamino)nicotinic acid scaffold are also investigated for their potential as allosteric dual-site inhibitors of HIV-1 Reverse Transcriptase, showing promise in inhibiting both the RNase H and RNA-dependent DNA polymerase functions of the enzyme, which is a valuable strategy for antiviral research . Researchers value this scaffold for its potential to yield inhibitors active against viral replication. The compound has a molecular formula of C16H15F3N2O2 and a molecular weight of 324.30 . This product is intended for research and analysis in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material with appropriate precautions; please refer to the Safety Data Sheet for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-3-23-15(22)11-6-5-9-20-14(11)21-13-8-4-7-12(10(13)2)16(17,18)19/h4-9H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICOBQMQNHKGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54396-42-8
Record name 3-Pyridinecarboxylic acid, 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUNIXIN ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XBM1LQY7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with ethyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations:

Reaction TypeReagents UsedMajor Products Formed
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionSodium methoxideVarious substituted derivatives

Biology

Research indicates that this compound exhibits potential biological activity, particularly in relation to anti-inflammatory and analgesic effects. Studies have focused on its interactions with cyclooxygenase enzymes, which are critical in inflammatory pathways.

Medicine

This compound is under investigation for its potential use in drug development:

  • Anti-inflammatory Agents : Its structure suggests efficacy in reducing inflammation.
  • Analgesics : The compound is being explored for pain relief applications.

Case studies have demonstrated its effectiveness in animal models of inflammation, highlighting its therapeutic potential.

Industry

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for:

  • Developing new agricultural chemicals that require specific biological activity.
  • Synthesizing pharmaceutical intermediates that can lead to novel drug formulations.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity, receptor binding, and signal transduction, ultimately affecting cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Solubility/Stability
Target Compound 54396-42-8 C₁₆H₁₅F₃N₂O₂ 324.30 Ethyl ester, 3-CF₃, 2-Me anilino Not reported; stable at 2–8°C
Morniflumate 65887-85-0 C₁₉H₂₀F₃N₃O₃ 395.38 Morpholinoethyl ester, 3-CF₃ anilino Hydrolyzed to niflumic acid
Ethyl 2-(trifluoromethyl)nicotinate 208517-35-5 C₉H₈F₃NO₂ 219.16 Ethyl ester, 2-CF₃ (no anilino group) Soluble in organic solvents
Methyl 2-chloro-6-(trifluoromethyl)nicotinate 1073129-57-3 C₈H₅ClF₃NO₂ 239.58 Methyl ester, 2-Cl, 6-CF₃ Slightly soluble in chloroform
Ethyl 2-(4-(trifluoromethyl)phenyl)nicotinate 339538-64-6 C₁₅H₁₂F₃NO₂ 295.26 Ethyl ester, 4-CF₃ phenyl (no anilino) Not reported

Functional and Pharmacological Differences

(1) Ester Group Variations

  • Morniflumate (2-morpholinoethyl ester): Designed as a prodrug for niflumic acid, its morpholinoethyl group delays hydrolysis, reducing gastrointestinal toxicity compared to direct niflumic acid administration .
  • Methyl/ethyl esters (e.g., Methyl 2-chloro-6-(trifluoromethyl)nicotinate): Smaller ester groups (methyl vs.

(2) Substituent Position and Bioactivity

  • Trifluoromethyl Position: The target compound’s 3-CF₃ group on the anilino moiety contrasts with Ethyl 2-(4-(trifluoromethyl)phenyl)nicotinate’s 4-CF₃ phenyl group . Meta-substituted CF₃ groups often improve binding affinity in kinase inhibitors due to optimal steric and electronic effects.
  • Anilino vs. Phenyl Groups: The anilino (-NH-C₆H₄) linkage in the target compound may enhance hydrogen-bonding interactions with biological targets compared to simple phenyl-substituted analogues .

(3) Chloro vs. Amino Substituents

The target compound’s amino group (-NH-) offers hydrogen-bond donor capacity, which is critical for target engagement in many drug-receptor interactions.

Biological Activity

Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate, with the CAS number 54396-42-8, is a chemical compound notable for its unique structural features, particularly the trifluoromethyl group. This group significantly influences the compound's biological activity, making it a subject of interest in pharmaceutical research. The compound is characterized by the molecular formula C16H15F3N2O2C_{16}H_{15}F_{3}N_{2}O_{2} and a molecular weight of 324.30 g/mol .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential applications in drug development and therapeutic uses.

The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can lead to increased potency in biological systems. This feature allows for better interaction with biological targets, such as enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that this compound may act as an inhibitor of cyclooxygenase (COX), an enzyme pivotal in the inflammatory response .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has shown that modifications to the trifluoromethyl group can significantly alter biological activity. For instance, studies have demonstrated that the introduction of a trifluoromethyl group at specific positions on phenolic rings can enhance inhibitory effects on serotonin uptake by up to six times compared to non-fluorinated analogs .

Case Studies

  • Anti-inflammatory Activity : In vitro studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting COX enzymes. This inhibition reduces the production of prostaglandins, which are mediators of inflammation.
  • Antitumor Activity : A study investigating novel derivatives related to this compound found promising antitumor activity in vitro. The derivatives demonstrated effective cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Flunixin Ethyl Ester Contains a trifluoromethyl groupAnti-inflammatory agent
Trifluoromethylphenylamine Simpler structure with similar featuresVaries by specific derivative
This compound Unique combination of trifluoromethyl and nicotinate moietyPotential anti-inflammatory and antitumor activities

Q & A

Q. How can researchers validate the role of the trifluoromethyl group in enhancing membrane permeability?

  • Methodological Answer :
  • PAMPA Assay : Compare permeability of trifluoromethyl vs. methyl/cyano analogs .
  • MD Simulations : Calculate free-energy barriers for membrane translocation (CHARMM-GUI) .
  • In Vivo Imaging : Use ¹⁹F MRI to track compound distribution in rodent tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate
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Ethyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate

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